molecular formula C8H20ClNO6S B8124232 Amino-peg3-sulfonicacidhclsalt

Amino-peg3-sulfonicacidhclsalt

Cat. No.: B8124232
M. Wt: 293.77 g/mol
InChI Key: DKEGPXQKRZADQJ-UHFFFAOYSA-N
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Description

Amino-peg3-sulfonicacidhclsalt is a compound that belongs to the class of polyethylene glycol (PEG) linkers. It contains an amine group and a sulfonic acid moiety, which makes it highly hydrophilic and water-soluble. This compound is commonly used in various scientific research applications due to its unique chemical structure and biological activity .

Preparation Methods

Synthetic Routes and Reaction Conditions

Amino-peg3-sulfonicacidhclsalt is synthesized by the reaction of 3-amino-1-propanesulfonic acid with polyethylene glycol (PEG) in the presence of hydrochloric acid. The reaction typically involves the following steps:

  • Dissolution of 3-amino-1-propanesulfonic acid in a suitable solvent.
  • Addition of polyethylene glycol to the solution.
  • Introduction of hydrochloric acid to catalyze the reaction.
  • Purification of the resulting product through crystallization or other suitable methods.

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reactants and solvents, along with advanced purification techniques to ensure high purity and yield of the final product .

Chemical Reactions Analysis

Types of Reactions

Amino-peg3-sulfonicacidhclsalt undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include esters, halogenated derivatives, and substituted compounds, depending on the specific reagents and conditions used .

Scientific Research Applications

Amino-peg3-sulfonicacidhclsalt has a wide range of scientific research applications, including:

    Chemistry: Used as a PEG linker in the synthesis of complex molecules and polymers.

    Biology: Employed in the modification of biomolecules for enhanced solubility and stability.

    Medicine: Utilized in drug delivery systems to improve the bioavailability and efficacy of therapeutic agents.

    Industry: Applied in the production of various industrial chemicals and materials

Mechanism of Action

The mechanism of action of amino-peg3-sulfonicacidhclsalt involves its interaction with specific molecular targets and pathways. The amine group can react with carboxylic acids, activated NHS esters, and other carbonyl groups, while the sulfonic acid moiety can undergo esterification, halogenation, and displacement reactions. These interactions facilitate the modification and functionalization of various molecules, enhancing their properties and applications .

Comparison with Similar Compounds

Amino-peg3-sulfonicacidhclsalt is unique due to its combination of an amine group and a sulfonic acid moiety, which provides distinct chemical reactivity and solubility properties. Similar compounds include:

These similar compounds share some chemical characteristics but differ in their PEG linker lengths, which can influence their specific uses and effectiveness in various applications.

Properties

IUPAC Name

2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethanesulfonic acid;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H19NO6S.ClH/c9-1-2-13-3-4-14-5-6-15-7-8-16(10,11)12;/h1-9H2,(H,10,11,12);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DKEGPXQKRZADQJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(COCCOCCOCCS(=O)(=O)O)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H20ClNO6S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.77 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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